molecular formula C21H23N5O7S2 B2496757 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 330190-85-7

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2496757
CAS RN: 330190-85-7
M. Wt: 521.56
InChI Key: YVNUQRRATCYQLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the subject compound, typically involves multicomponent condensation reactions. One approach involves the condensation of 2-amino 5-H[1,3,4]thiadiazol, aromatic aldehydes, and acetamide in the presence of a catalyst such as benzene sulphonamide dibromide and toluene as a solvent (Moradivalikboni et al., 2014). This method exemplifies the versatility and reactivity of thiadiazole and sulfonamide groups in facilitating the formation of complex molecules.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized by single-crystal X-ray diffraction, revealing intricate details about molecular geometry and intermolecular interactions. For example, a study on 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione demonstrated the nearly vertical orientation of the 1,2,3-thiadiazol ring with phenyl rings and highlighted various intermolecular interactions, including weak hydrogen bonds and π-π stacking (Wu, 2013). These structural features are crucial for understanding the compound's chemical behavior and potential interactions.

Chemical Reactions and Properties

Thiadiazole derivatives engage in a wide range of chemical reactions, reflecting their diverse chemical properties. Nucleophilic substitution reactions are common, leading to various functionalized products, which is indicative of the reactive nature of thiadiazole-containing compounds (Mataka et al., 1992). These reactions are foundational for further modifications and applications of such molecules.

Physical Properties Analysis

The physical properties of thiadiazole derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Studies involving the synthesis and characterization of novel compounds offer insights into how specific substitutions on the thiadiazole ring affect these properties. For instance, the incorporation of methoxy and sulfamoyl groups can significantly impact the compound's solubility and crystallinity (Mei et al., 2011).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, including reactivity, stability, and interactions with other molecules, are critical for their potential applications. The presence of nitro, methoxy, and sulfamoyl groups contributes to the electronic and steric characteristics of these compounds, affecting their chemical behavior in synthetic and biological contexts (Chandra et al., 2015).

Scientific Research Applications

1. Synthesis and Characterization

A variety of derivatives of 1,3,4-thiadiazole, such as thiadiazolobenzamide, have been synthesized and characterized, demonstrating the compound's role as a precursor in the production of various heterocyclic compounds. For instance, a compound was synthesized via reactions involving benzoyl isothiocyanate, leading to the creation of a new bond between sulfur and nitrogen atoms and the formation of a five-membered ring. These synthesized compounds were characterized using various spectroscopic methods and even X-Ray crystallography to confirm their structures (Adhami et al., 2012).

2. Ligand Synthesis for Metal Complexes

The compound and its derivatives have been used to synthesize ligands for metal complexes, particularly copper(I) complexes. These complexes, involving 1,3,4-thiadiazole derivatives, have potential applications in medicine, agriculture, and materials chemistry. For instance, a study successfully synthesized crystalline copper(I) π-complexes with 1,3,4-thiadiazole derivatives using an electrochemical technique. These complexes were structurally characterized, revealing their potential for further applications in crystal engineering and organometallic materials (Ardan et al., 2017).

3. Applications in Antimicrobial and Antifungal Agents

Compounds derived from 1,3,4-thiadiazole have demonstrated significant antimicrobial and antifungal properties. For instance, a study synthesized derivatives and found them sensitive to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This highlights the compound's potential as a basis for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Material Science and Engineering Applications

4. Organometallic Material Precursors

1,3,4-thiadiazole derivatives are also used as precursors in the engineering of organometallic materials. The study involving copper(I)-olefin complexes indicates the compound's utility in the creation of materials with potential applications in various fields, including electronics and catalysis (Ardan et al., 2017).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O7S2/c1-32-12-10-25(11-13-33-2)35(30,31)18-8-6-15(7-9-18)19(27)22-21-24-23-20(34-21)16-4-3-5-17(14-16)26(28)29/h3-9,14H,10-13H2,1-2H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNUQRRATCYQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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